molecular formula C10H7NOS B8684435 6-Methoxybenzo[b]thiophene-2-carbonitrile

6-Methoxybenzo[b]thiophene-2-carbonitrile

Cat. No.: B8684435
M. Wt: 189.24 g/mol
InChI Key: LLMUULCPDPIINA-UHFFFAOYSA-N
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Description

6-Methoxybenzo[b]thiophene-2-carbonitrile is a useful research compound. Its molecular formula is C10H7NOS and its molecular weight is 189.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

6-methoxy-1-benzothiophene-2-carbonitrile

InChI

InChI=1S/C10H7NOS/c1-12-8-3-2-7-4-9(6-11)13-10(7)5-8/h2-5H,1H3

InChI Key

LLMUULCPDPIINA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(S2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 2.5 M solution of n-BuLi (39.65 mL, 99.13 mmol) was added at −20° C. to a stirred solution of 14.8 g (90.12 mmol) of 6-methoxybenzo[b]thiophene (S. L. Grahm, et al. Topically Active Carbonic Anhydride Inhibitor. 2. Benzo[b]thiophenesulfonamide Derivatives with Ocular Hypotensive Activity. J. Med. Chem. 1989, 32 2548-2554) in 100 mL of anhydrous tetrahydrofuran with 5 mg of 2,2′-dipyridyl over 15 min. The resulting solution was stirred at −78° C. for 10 min and a tetrahydrofuran (100 mL) solution of ZnI2 (31.63 g, 99.12 mmol) was added during 30 min. After warming up to 0° C. for 5 min and cooling back to −78° C. p-toluenesulfonyl cyanide (17.15 g, 94.64 mmol) in tetrahydrofuran (100 mL) was added over a period of 30 min, and the reaction mixture was warmed to room temperature and stirred for 16 h. The mixture was quenched with NH4Cl solution (300 mL) and then extracted with Et2O (3×250 mL). The combined Et2O layers were washed with H2O, dried (Na2SO4) and evaporated in vacuo. The residue was purified by flash chromatography (silica-gel:450 g; hexane-EtOAc 95:5) to give 3.2 g (16%) of 6-methoxybenzo[b]thiophene-2-carbonitrile as a pink solid, mp 82-83° C. (Et2O).
Name
Quantity
31.63 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
39.65 mL
Type
reactant
Reaction Step Two
Quantity
14.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
17.15 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

(Ref: Gallagher, T; Pardoe, D. A.; Porter, R.; Tetrahedron Lett.; 2000, 41(28), 5415–5418.) To a solution of S-(2-formyl-5-methoxyphenyl) dimethylthiocarbamate (1.08 g, 4.5 mmol) in water (4 mL) and methanol (8 mL) was added sodium hydroxide (199 mg, 4.9 mmol), this was heated to reflux for 16 hours. The reaction was cooled to room temperature and chloroacetonitrile (0.28 mL, 4.5 mmol) was added in one portion and the mixture the stirred at room temperature for 1 hour. The methanol was removed in vacuo, and water (10 mL) added. The aqueous layer was extracted with diethyl ether (3×20 mL), dried (MgSO4) and the solvent removed in vacuo. The residue was purified by flash chromatography with a gradient of 0–30% ethyl acetate in iso-hexane to give the title compound as a colourless solid (390 mg, 46%); δH (300 MHz, CDCl3) 7.80–7.70 (1H, m, ArH), 7.29 (2H, m, ArH), 7.11–7.01 (1H, m, ArH) and 3.85 (3H, s, OCH3). M+23=212.0. νmax/cm−1 [film] 2213.50 (m).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
199 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Yield
46%

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